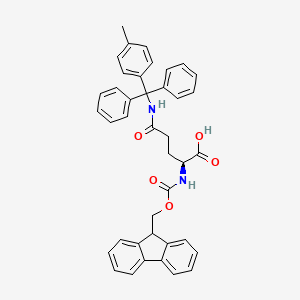
Fmoc-d-aha-oh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-d-aha-oh, also known as N-(9-fluorenylmethoxycarbonyl)-d-2-aminoheptanoic acid, is a synthetic amino acid derivative that has gained significant attention in scientific research. It is widely used in the synthesis of peptides and proteins due to its unique properties.
科学的研究の応用
Tissue Engineering
Fmoc-d-aha-oh: hydrogels offer a promising scaffold for tissue engineering due to their mechanical rigidity and ability to support cell adhesion. They provide a tunable matrix that can mimic the extracellular matrix, allowing for the growth and proliferation of cells, such as Chinese Hamster Ovarian (CHO) cells .
Drug Delivery Systems
These hydrogels can be engineered to control the release of drugs. Their biocompatible and biodegradable nature makes them ideal for delivering therapeutic agents directly to the target site, minimizing side effects and improving patient compliance .
Biomedical Imaging
The self-assembling properties of Fmoc-d-aha-oh make it suitable for creating contrast agents in biomedical imaging. Hydrogels formed from this compound can enhance the visibility of internal structures in MRI and other imaging techniques .
Diagnostic Tools
Hydrogels based on Fmoc-d-aha-oh can be used as platforms for diagnostic assays. They can be functionalized with specific ligands or antibodies to detect the presence of biomarkers associated with various diseases .
Bioprinting
The structural integrity of Fmoc-d-aha-oh hydrogels supports their use in bioprinting applications. They can be used to create 3D structures that mimic tissues and organs, which is crucial for the development of artificial organs and regenerative medicine .
Study of Amyloid Fibrils
Fmoc-d-aha-oh: can form fibrillary structures similar to amyloid fibrils found in neurodegenerative diseases. Studying these artificial fibrils can provide insights into the formation and properties of amyloids, contributing to the understanding of diseases like Alzheimer’s and Parkinson’s .
作用機序
Target of Action
Fmoc-d-aha-oh is a click chemistry reagent . It contains an Azide group which can interact with molecules containing Alkyne groups . This interaction forms the primary target of Fmoc-d-aha-oh. The Azide and Alkyne groups undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) which is a key part of the compound’s action .
Mode of Action
The mode of action of Fmoc-d-aha-oh involves its interaction with its targets, primarily the Alkyne groups present in other molecules . The compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with these Alkyne groups . Additionally, it can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-d-aha-oh is the copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This reaction allows the Azide group in Fmoc-d-aha-oh to interact with Alkyne groups in other molecules, forming a covalent bond . This process is a key part of click chemistry, a term that refers to a collection of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give very high yields .
Result of Action
The result of Fmoc-d-aha-oh’s action is the formation of a covalent bond with Alkyne-containing molecules through the CuAAc reaction . This allows for the attachment of various functional groups to the Alkyne-containing molecules, enabling a wide range of chemical modifications . This property is widely used in the field of bioconjugation, where it is used to attach drugs, probes, and other functional molecules to biological targets .
Action Environment
The action of Fmoc-d-aha-oh is influenced by various environmental factors. The efficiency of the CuAAc reaction can be affected by the concentration of the reactants, the presence of a suitable catalyst (typically copper), and the reaction conditions such as temperature and pH . Additionally, the stability of Fmoc-d-aha-oh may be affected by factors such as temperature, light, and the presence of certain chemicals .
特性
IUPAC Name |
(2R)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEZARXVEABQBI-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-d-aha-oh | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)








